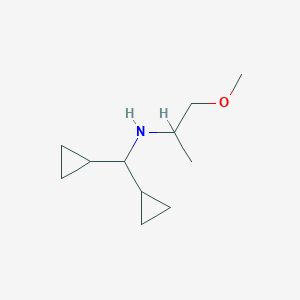
Ethyl 3-amino-1,2,4-triazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-1,2,4-triazine-6-carboxylate is a heterocyclic compound that belongs to the triazine family This compound is characterized by its triazine ring, which consists of three nitrogen atoms and three carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of ethyl 3-amino-1,2,4-triazine-6-carboxylate typically begins with readily available starting materials such as ethyl cyanoacetate and hydrazine hydrate.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Ethyl 3-amino-1,2,4-triazine-6-carboxylate can undergo nucleophilic substitution reactions due to the presence of the amino group. Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with hydrogen peroxide can yield corresponding oxo derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides (e.g., methyl iodide) and acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine.
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium.
Condensation: Aldehydes or ketones in the presence of an acid catalyst like p-toluenesulfonic acid.
Major Products
Substitution Products: Alkylated or acylated derivatives of this compound.
Oxidation Products: Oxo derivatives of the triazine ring.
Condensation Products: Schiff bases formed by the reaction with aldehydes or ketones.
Aplicaciones Científicas De Investigación
Chemistry
Ethyl 3-amino-1,2,4-triazine-6-carboxylate is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its triazine ring structure is similar to that of many biologically active molecules, making it a candidate for drug design and development.
Medicine
This compound has shown promise in medicinal chemistry as a precursor for the synthesis of antiviral, antibacterial, and anticancer agents. Its derivatives are being investigated for their therapeutic potential.
Industry
In the industrial sector, this compound is used in the production of agrochemicals such as herbicides and pesticides. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mecanismo De Acción
The mechanism by which ethyl 3-amino-1,2,4-triazine-6-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-amino-1,2,4-triazine-5-carboxylate: Similar structure but with the carboxylate group at the 5-position.
Ethyl 3-amino-1,2,4-triazine-6-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate group.
Ethyl 3-amino-1,2,4-triazine-6-sulfonate: Similar structure but with a sulfonate group instead of a carboxylate group.
Uniqueness
Ethyl 3-amino-1,2,4-triazine-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group at the 6-position enhances its solubility and reactivity compared to other triazine derivatives.
Propiedades
Fórmula molecular |
C6H8N4O2 |
|---|---|
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
ethyl 3-amino-1,2,4-triazine-6-carboxylate |
InChI |
InChI=1S/C6H8N4O2/c1-2-12-5(11)4-3-8-6(7)10-9-4/h3H,2H2,1H3,(H2,7,8,10) |
Clave InChI |
GXIDBSPMDGHXRF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(N=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-({2-[2-Amino-3-(4-hydroxy-phenyl)-propionyl]-1,2,3,4-tetrahydro-isoquinoline-3-carbonyl}-amino)-3-phenyl-propionylamino]-3-phenyl-propionic acid](/img/structure/B12098020.png)
![tert-butyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(hydroxymethyl)pyrrolidine-1-carboxylate](/img/structure/B12098026.png)








![N-[(3-bromothiophen-2-yl)methyl]-3-fluoroaniline](/img/structure/B12098095.png)
